molecular formula C8H15NO3 B13863442 3-oxo-3-(propylamino)Propanoic acid ethyl ester CAS No. 71510-96-8

3-oxo-3-(propylamino)Propanoic acid ethyl ester

Cat. No.: B13863442
CAS No.: 71510-96-8
M. Wt: 173.21 g/mol
InChI Key: BYHKMIIHUXAUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-3-(propylamino)Propanoic acid ethyl ester is an organic compound with the molecular formula C8H15NO3. It is a derivative of propanoic acid and contains both a keto group and an amino group, making it a versatile compound in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-(propylamino)Propanoic acid ethyl ester typically involves the reaction of ethyl acetoacetate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Ethyl acetoacetate: reacts with in the presence of a base such as sodium ethoxide.

  • The reaction mixture is heated to promote the formation of the product.
  • The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-(propylamino)Propanoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-oxo-3-(propylamino)Propanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-oxo-3-(propylamino)Propanoic acid ethyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. The keto group can undergo tautomerization, leading to the formation of enol intermediates that can further react with electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxopropanoate: Similar structure but lacks the amino group.

    Ethyl 3-ethoxypropanoate: Contains an ethoxy group instead of an amino group.

    Ethyl 3-oxo-3-phenylpropanoate: Contains a phenyl group instead of a propylamino group.

Uniqueness

3-oxo-3-(propylamino)Propanoic acid ethyl ester is unique due to the presence of both a keto group and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and various research applications.

Properties

CAS No.

71510-96-8

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 3-oxo-3-(propylamino)propanoate

InChI

InChI=1S/C8H15NO3/c1-3-5-9-7(10)6-8(11)12-4-2/h3-6H2,1-2H3,(H,9,10)

InChI Key

BYHKMIIHUXAUBA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.